4-Chlorothieno[2,3-d]pyrimidin-2-amine
Overview
Description
4-Chlorothieno[2,3-d]pyrimidin-2-amine is a chemical compound with the CAS Number: 1160994-61-5 . It has a molecular weight of 185.64 .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidin-2-amine derivatives has been reported in the literature . The process starts with the synthesis of thieno[2,3-d]pyrimidine-2,4-diol by reacting methyl 2-aminothiophene-3-carboxylate with urea .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClN3S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H, (H2,8,9,10) .Physical And Chemical Properties Analysis
The melting point of this compound is 273-274°C .Scientific Research Applications
Synthesis and Chemical Properties
4-Chlorothieno[2,3-d]pyrimidin-2-amine is a compound synthesized through various chemical reactions. One approach involves the dropwise addition of 2-chloroacrylonitrile to ethyl mercaptoacetate and sodium ethoxide, leading to a ring-closure reaction forming 3-aminothiophene-2-barboxylate. Further treatment with HCl and heating in formamide results in the formation of thieno[2,3-d]pyrimidin-4(3H)-one, which, upon chlorination, yields this compound. This method offers a safer alternative to traditional methods that use excessive toxic phosphorus oxychloride (Cai, 2011).
Antifungal Activities
Compounds derived from this compound have been tested for antifungal properties. For instance, 4-chlorothieno[2,3-d]pyrimidines, prepared through chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines, exhibited preventive effects against rice blast, sheath blight, and cucumber powdery mildew in pot tests (Konno et al., 1989).
Microwave-Assisted Synthesis
Microwave irradiation has been employed to synthesize derivatives of this compound, demonstrating a rapid and efficient approach. This method involves the conversion of amines and substituted 2-aminofuran-3-carbonitrile or 2-aminothiophene-3-carbonitrile into formamidines (Han et al., 2010). Additionally, microwave irradiation facilitated the synthesis of 2-aminothiophene-3-carboxylic acid derivatives and their transformation into thieno[2,3-d]pyrimidin-4-one and the corresponding 4-chloro derivative (Hesse et al., 2007).
Catalytic Applications
The Pd/C–CuI–PPh3 catalytic system has been used to facilitate C-C bond formation between 4-chlorothieno[2,3-d]pyrimidines and terminal alkynes, yielding a variety of 4-alkynylthieno[2,3-d]pyrimidines. This method offers high selectivity and minimizes side products, demonstrating potential for creating novel compounds with varied applications, including in vitro cytotoxic activity (Gorja et al., 2011).
Antimicrobial Properties
4-Aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives, synthesized from 4-chlorothieno[2,3-d]pyrimidines, have shown promising antibacterial and antifungal activities. These compounds were effective against various bacteria and fungi, including Staphylococcus aureus and Candida albicans, indicating their potential in developing new antimicrobial agents (Kanawade et al., 2013).
Novel Synthesis Methods
Research has focused on developing novel synthesis methods for derivatives of this compound. For example, 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives were synthesized using a new approach that simplifies the process and improves yield (Song, 2007).
Anticancer Applications
Novel thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Certain compounds showed pronounced antitumor effects, highlighting their potential in cancer treatment (Vlasova et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c7-4-3-1-2-11-5(3)10-6(8)9-4/h1-2H,(H2,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNPVJNODGJRKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1160994-61-5 | |
Record name | 4-chlorothieno[2,3-d]pyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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